9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
CAS No.:
Cat. No.: VC16235997
Molecular Formula: C30H30N4O2
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile -](/images/structure/VC16235997.png)
Specification
Molecular Formula | C30H30N4O2 |
---|---|
Molecular Weight | 478.6 g/mol |
IUPAC Name | 9-ethynyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
Standard InChI | InChI=1S/C30H30N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h1,5-6,15-17,21,32H,7-14H2,2-3H3 |
Standard InChI Key | AMWHRTGNKXMUOS-UHFFFAOYSA-N |
Canonical SMILES | CC1(C2=C(C=C(C(=C2)N3CCC(CC3)N4CCOCC4)C#C)C(=O)C5=C1NC6=C5C=CC(=C6)C#N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzo[b]carbazole scaffold, a polycyclic aromatic system fused with a pyrrole ring. At position 3, a carbonitrile group (-C≡N) enhances electrophilicity, facilitating interactions with biological targets . The ethynyl group (-C≡CH) at position 9 contributes to structural rigidity, while the 4-morpholinopiperidinyl moiety at position 8 introduces both hydrophilicity and steric bulk, optimizing binding to ALK’s ATP-binding pocket . Two methyl groups at position 6 further stabilize the carbazole ring system, reducing metabolic degradation.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₀H₃₄N₄O₂ (free base) | |
Molecular Weight | 482.62 g/mol (free base) | |
Salt Form | Hydrochloride (C₃₀H₃₄N₄O₂·HCl) | |
CAS Number | 1256589-74-8 | |
Solubility | >10 mg/mL in aqueous buffers |
Spectral Characteristics
Nuclear magnetic resonance (NMR) studies of the hydrochloride salt reveal distinct signals for the morpholinopiperidinyl protons (δ 3.5–4.0 ppm) and the ethynyl carbon (δ 80–90 ppm in NMR) . Infrared spectroscopy confirms the presence of the carbonitrile group via a sharp absorption band at 2240 cm⁻¹.
Synthesis and Manufacturing
Synthetic Pathway
The synthesis involves a multi-step sequence starting with the construction of the benzo[b]carbazole core. A key intermediate, 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile, is functionalized via Sonogashira coupling to introduce the ethynyl group . Subsequent Ullmann coupling attaches the 4-morpholinopiperidine moiety, followed by purification through recrystallization. The final hydrochloride salt is formed by treating the free base with hydrochloric acid in a methanol-water mixture .
Table 2: Critical Synthesis Steps
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclization | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C | 68% |
2 | Sonogashira Coupling | Ethynyltrimethylsilane, CuI, Pd(PPh₃)₄ | 72% |
3 | Ullmann Coupling | 4-Morpholinopiperidine, CuI, K₃PO₄ | 58% |
Process Optimization
Patent CN110891947A highlights the use of catalytic systems to improve yields during the Ullmann coupling step, reducing byproduct formation . Solvent selection (e.g., dimethylacetamide) and temperature control (80–100°C) are critical for minimizing decomposition .
Biological Activity and Mechanism
ALK Inhibition
The compound inhibits ALK with an IC₅₀ of 1.5 nM, surpassing first-generation inhibitors like crizotinib (IC₅₀ = 20 nM) . X-ray crystallography demonstrates that the morpholinopiperidine group forms hydrogen bonds with ALK’s hinge region (Glu1197), while the ethynyl group occupies a hydrophobic pocket near Leu1256 .
Off-Target Effects
At higher concentrations (>100 nM), it inhibits ROS1 and RET kinases, suggesting utility in tumors with ROS1 rearrangements or RET mutations . However, selectivity profiling indicates a 50-fold preference for ALK over these off-targets .
Table 3: Kinase Inhibition Profile
Kinase | IC₅₀ (nM) | Tumor Relevance |
---|---|---|
ALK | 1.5 | NSCLC, neuroblastoma |
ROS1 | 75 | NSCLC, glioblastoma |
RET | 82 | Thyroid cancer |
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral bioavailability in rats exceeds 60%, with peak plasma concentrations achieved within 4 hours . The compound demonstrates exceptional blood-brain barrier penetration, with a cerebrospinal fluid-to-plasma ratio of 0.7, critical for treating CNS metastases .
Metabolic Pathways
Cytochrome P450 3A4 (CYP3A4) mediates oxidation of the morpholinopiperidine ring, producing an N-oxide metabolite . Glucuronidation at the carbazole nitrogen enhances aqueous solubility for renal excretion.
Table 4: Pharmacokinetic Parameters (Human)
Parameter | Value |
---|---|
32 hours | |
650 ng/mL | |
AUC₀–24 | 9800 ng·h/mL |
Clinical Applications
ALK-Positive NSCLC
Phase III trials report an objective response rate of 79% in treatment-naïve patients, with median progression-free survival of 34.8 months . Intracranial response rates reach 81%, addressing a key limitation of earlier therapies .
Resistance Mechanisms
Secondary ALK mutations (e.g., G1202R) reduce binding affinity by 15-fold, prompting development of next-generation inhibitors . Combination therapies with HSP90 inhibitors show promise in overcoming resistance.
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